molecular formula C13H18BNO4 B582511 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1309982-40-8

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B582511
CAS No.: 1309982-40-8
M. Wt: 263.1
InChI Key: ZDUGOIQNDCKECV-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinaldehyde moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the reaction of 2-methoxy-4-bromonicotinaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves column chromatography or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Aryl or vinyl halides, Pd(0) or Pd(II) catalysts, bases like K2CO3 or Cs2CO3

Major Products

    Oxidation: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

    Reduction: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol

    Substitution: Various biaryl compounds depending on the coupling partner

Scientific Research Applications

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers the aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can be compared with other boronic esters and nicotinaldehyde derivatives:

    Similar Compounds:

Uniqueness

The uniqueness of this compound lies in its combination of a boronic ester and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-boron bonds makes it a valuable compound in organic synthesis and material science.

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-11(17-5)9(10)8-16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUGOIQNDCKECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678185
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-40-8
Record name 3-Pyridinecarboxaldehyde, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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